![molecular formula C21H20N6O4 B2941926 3-(2-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1421531-97-6](/img/structure/B2941926.png)
3-(2-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
The compound appears to contain several structural motifs common in medicinal chemistry, including a 1,2,4-oxadiazole ring, a pyridine ring, a piperazine ring, and a benzo[d]oxazol-2(3H)-one ring. These motifs are often found in biologically active compounds and could potentially interact with various biological targets .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various heterocyclic rings and the piperazine moiety. For example, the 1,2,4-oxadiazole ring is known to participate in a variety of chemical reactions .Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds containing the 1,2,4-oxadiazole ring and related structures, such as piperazine and benzoxazole derivatives, focuses on developing novel synthetic methodologies. These studies aim to expand the chemical space of heterocyclic compounds, which are of significant interest due to their diverse pharmacological properties. For example, the synthesis of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives has been reported to exhibit strong antimicrobial activity, highlighting the importance of structural variations in enhancing biological activity (Krolenko et al., 2016).
Mechanism of Action
properties
IUPAC Name |
3-[2-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4/c1-14-23-20(24-31-14)15-6-7-18(22-12-15)25-8-10-26(11-9-25)19(28)13-27-16-4-2-3-5-17(16)30-21(27)29/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPMQBKBOGUGIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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